molecular formula C11H12N2O B1404052 Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1363165-92-7

Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one

Cat. No.: B1404052
CAS No.: 1363165-92-7
M. Wt: 188.23 g/mol
InChI Key: DGMNNVUFBRHTBC-UHFFFAOYSA-N
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Description

Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula: C₁₁H₁₂N₂O
  • CAS Number: 1363165-92-7
  • Chemical Structure: The compound features a spirocyclic structure that contributes to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of spirocyclic compounds similar to this compound. For instance, derivatives containing similar frameworks have shown effectiveness against various viruses:

  • Tick-Borne Encephalitis Virus (TBEV)
    • Compounds with spiro-annulated structures demonstrated significant antiviral activity against TBEV with effective concentrations (EC50) in the micromolar range. The most potent compounds had EC50 values around 2.0 ± 0.5 μM for TBEV inhibition .
  • West Nile Virus (WNV)
    • Similar structural analogs were effective against WNV, with the most active compounds exhibiting EC50 values as low as 1.3 ± 0.5 μM .

Antitumor Activity

The spiro-tetrahydroquinoline skeleton is recognized for its antitumor properties:

  • In Vitro Studies
    • Compounds derived from this scaffold have been tested against various cancer cell lines such as HeLa and MCF-7. These studies reported IC50 values indicating significant cytotoxicity at micromolar concentrations .
  • Mechanism of Action
    • The mechanism involves the induction of apoptosis in cancer cells, potentially mediated through interactions with sigma receptors which are implicated in cancer cell proliferation and survival .

Comparative Analysis of Biological Activity

Compound TypeTarget Virus/CancerEC50/IC50 ValueNotes
Spirocyclic DerivativesTBEV2.0 ± 0.5 μMSignificant antiviral activity observed
Spirocyclic DerivativesWNV1.3 ± 0.5 μMMost potent against WNV
Spiro-tetrahydroquinolineHeLa CellsMicromolar rangeInduces apoptosis
Spiro-tetrahydroquinolineMCF-7 CellsMicromolar rangeEffective in inhibiting proliferation

Study on Antiviral Properties

A study investigated the antiviral activities of various isoxazoline derivatives containing spiro-annulated rings. The results indicated that these compounds effectively inhibited viral replication in vitro, suggesting their potential as therapeutic agents against flaviviruses .

Study on Antitumor Properties

Another study focused on the antitumor efficacy of spiro-tetrahydroquinolines. The results demonstrated that these compounds could significantly inhibit tumor growth in xenograft models of breast cancer, highlighting their potential for development as anticancer drugs .

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-8-4-1-2-5-9(8)12-11(13-10)6-3-7-11/h1-2,4-5,12H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMNNVUFBRHTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222592
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363165-92-7
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363165-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Reactant of Route 6
Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.